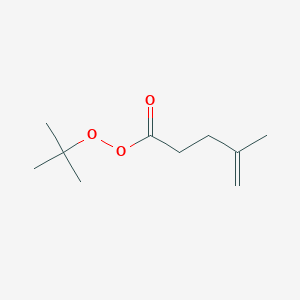
tert-Butyl 4-methylpent-4-eneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-methylpent-4-eneperoxoate is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their ability to decompose and release oxygen, making them useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-methylpent-4-eneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 4-methylpent-4-ene. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions often include maintaining a low temperature to prevent the decomposition of the peroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and stabilization to ensure the quality and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-methylpent-4-eneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Decomposition: Due to the presence of the peroxide group, the compound can decompose to release oxygen and form radicals.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and acidic or basic conditions.
Decomposition: The decomposition can be induced by heat or light, often in the presence of a stabilizer to control the reaction rate.
Substitution: Reagents such as halogens or nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds.
Decomposition: The decomposition products include oxygen gas and various organic radicals.
Substitution: The products depend on the substituent introduced, such as halogenated or alkylated compounds.
Scientific Research Applications
tert-Butyl 4-methylpent-4-eneperoxoate has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, helping to start the polymerization process by generating radicals.
Biology: The compound can be used in studies involving oxidative stress and the effects of reactive oxygen species on biological systems.
Medicine: Research into the compound’s potential as an antimicrobial agent or in drug delivery systems is ongoing.
Industry: It is used in the production of plastics, resins, and other materials where controlled oxidation or polymerization is required.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methylpent-4-eneperoxoate involves the generation of radicals through the decomposition of the peroxide bond. These radicals can then participate in various chemical reactions, such as initiating polymerization or oxidizing other compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide compound used in similar applications.
4-Methylpent-4-ene: The hydrocarbon precursor used in the synthesis of tert-Butyl 4-methylpent-4-eneperoxoate.
Benzoyl peroxide: Another organic peroxide used as an initiator in polymerization and as an acne treatment.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of tert-butyl hydroperoxide and 4-methylpent-4-ene. This combination allows it to participate in a wider range of reactions and applications compared to its individual components.
Properties
CAS No. |
104222-90-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl 4-methylpent-4-eneperoxoate |
InChI |
InChI=1S/C10H18O3/c1-8(2)6-7-9(11)12-13-10(3,4)5/h1,6-7H2,2-5H3 |
InChI Key |
GSEICXYGEDVLMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
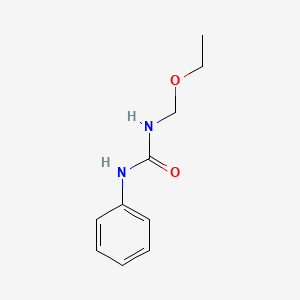
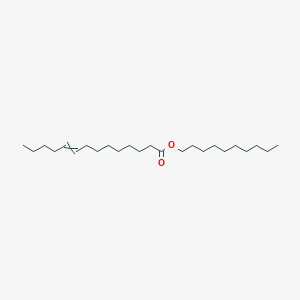
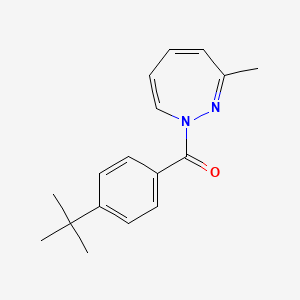
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
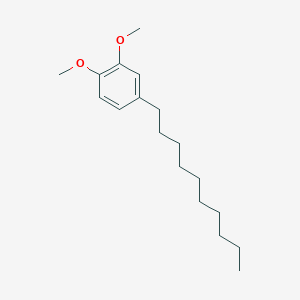
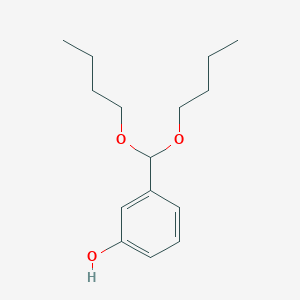
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
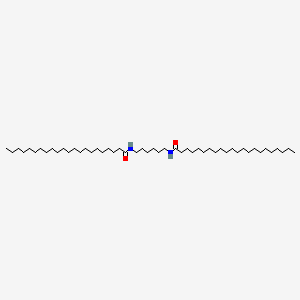
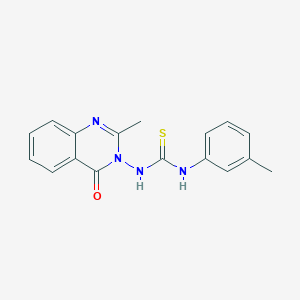
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)

